N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9(2)18-6-5-13(4,8-14)15-12(17)11-7-19-16-10(11)3/h7,9H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAMMFEKFTWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NC(C)(CCOC(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that compounds with similar structures to this compound showed notable antimicrobial activity at concentrations ranging from 25 to 200 μg/mL. The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 50 μg/mL against tested strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 11 | 125 | Antibacterial |
| 12 | 150 | Antifungal |
| 13 | 50 | Antibacterial |
| 14 | 75 | Antifungal |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. A series of modifications on thiazole structures led to the discovery of compounds with enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The lead compound demonstrated significant inhibition of tubulin polymerization, a critical mechanism in cancer cell division .
Case Studies
-
Study on Antimicrobial Properties :
In a comparative study, several thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The lead compound exhibited an MIC of 150 μg/mL against MRSA, showcasing its potential as a therapeutic agent in treating resistant bacterial infections . -
Anticancer Mechanisms :
A detailed investigation into the anticancer mechanisms revealed that modifications in the thiazole structure could significantly influence biological activity. Compounds with specific substitutions showed improved activity in the low nanomolar range compared to their predecessors, indicating a promising avenue for drug development targeting cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
